molecular formula C24H22O8 B14958080 methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14958080
M. Wt: 438.4 g/mol
InChI Key: USMCOIGBFKFYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a chromene-based derivative characterized by a benzodioxepin moiety linked via an oxoethoxy bridge to a 4-methyl-2-oxochromen core, with a methyl acetate substituent at position 3. This compound’s structural complexity arises from its fused heterocyclic systems (chromen and benzodioxepin), which influence its physicochemical and biological properties.

Properties

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 2-[7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C24H22O8/c1-14-17-6-5-16(11-21(17)32-24(27)18(14)12-23(26)28-2)31-13-19(25)15-4-7-20-22(10-15)30-9-3-8-29-20/h4-7,10-11H,3,8-9,12-13H2,1-2H3

InChI Key

USMCOIGBFKFYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCCCO4)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives, followed by esterification with acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has shown potential in various assays. It may exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyestuffs. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction modes are ongoing .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s key structural features can be compared to related chromene and benzodioxepin derivatives (Table 1).

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (Target) Chromen + Benzodioxepin - 4-Methyl-2-oxochromen
- Benzodioxepin-oxoethoxy bridge
- Methyl acetate
C₂₉H₂₄O₈* 500.49
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate Chromen + Benzodioxepin - 6-Ethyl-2-methyl-4-oxochromen
- 3-Methoxybenzoate
C₂₉H₂₆O₇ 486.51
(E)-Ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate Chromen - Cyanoacetyl hydrazone
- Ethoxy acetate
C₂₀H₂₀N₄O₇ 428.40

Notes:

  • The target compound shares the benzodioxepin-chromen framework with , but differs in substituents: it features a methyl acetate group instead of a 3-methoxybenzoate, which may enhance solubility due to the ester group’s polarity.
  • Compared to , which lacks the benzodioxepin system, the target compound’s extended aromatic system could improve π-π stacking interactions in biological targets.

Key Reaction Parameters :

  • Solvents: 1,4-dioxane or ethanol under reflux conditions .
  • Catalysts: Anhydrous ZnCl₂ or glacial acetic acid for condensation reactions .

Molecular Docking Insights :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.